molecular formula C8H16O2 B13990230 2,2-Dimethylpropyl propanoate CAS No. 3581-69-9

2,2-Dimethylpropyl propanoate

Cat. No.: B13990230
CAS No.: 3581-69-9
M. Wt: 144.21 g/mol
InChI Key: UQNDRPKPYHCNNN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl propanoate, also known as propyl pyruvate, is an organic ester with the molecular formula C8H16O2. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is characterized by its structural formula, where a propanoate group is attached to a 2,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropyl propanoate can be synthesized through the esterification reaction between 2,2-dimethylpropanol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: 2,2-Dimethylpropanol and propanoic acid.

    Reduction: 2,2-Dimethylpropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

2,2-Dimethylpropyl propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s interactions with enzymes and receptors can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2,2-Dimethylpropyl propanoate can be compared with other esters and related compounds:

    2,2-Dimethylpropanal: An aldehyde with a similar structural motif but different reactivity and applications.

    2,2-Dimethylpropanoic acid: The corresponding carboxylic acid, which can be used to synthesize the ester.

    2,2-Dimethylpropanol: The alcohol component of the ester, used in various chemical reactions.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

3581-69-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,2-dimethylpropyl propanoate

InChI

InChI=1S/C8H16O2/c1-5-7(9)10-6-8(2,3)4/h5-6H2,1-4H3

InChI Key

UQNDRPKPYHCNNN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)(C)C

Origin of Product

United States

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